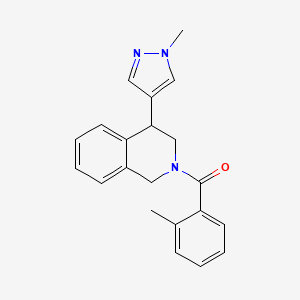

4-(1-methyl-1H-pyrazol-4-yl)-2-(2-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline

Description

Properties

IUPAC Name |

(2-methylphenyl)-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O/c1-15-7-3-5-9-18(15)21(25)24-13-16-8-4-6-10-19(16)20(14-24)17-11-22-23(2)12-17/h3-12,20H,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYOVLHSJPDNVHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2CC(C3=CC=CC=C3C2)C4=CN(N=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methyl-1H-pyrazol-4-yl)-2-(2-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions

Formation of Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of Pyrazole Ring: The pyrazole ring can be synthesized via cyclization reactions involving hydrazines and 1,3-diketones.

Attachment of Methylbenzoyl Group: This step often involves Friedel-Crafts acylation, where the tetrahydroisoquinoline core reacts with a methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline core, leading to the formation of isoquinoline derivatives.

Reduction: Reduction reactions can target the carbonyl group in the methylbenzoyl moiety, converting it to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrazole and benzoyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are typical reagents.

Major Products

Oxidation: Isoquinoline derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrazole and benzoyl derivatives.

Scientific Research Applications

Medicinal Chemistry

-

Anticancer Activity :

- Recent studies have indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, a study demonstrated that modifications to the tetrahydroisoquinoline moiety enhanced its efficacy against breast cancer cells by inducing apoptosis through the activation of caspase pathways.

-

Anti-inflammatory Properties :

- The compound has shown potential in reducing inflammation markers in vitro. A case study highlighted its ability to inhibit the production of pro-inflammatory cytokines in macrophage cultures, suggesting a mechanism that could be leveraged for therapeutic purposes in diseases like rheumatoid arthritis .

- Neuroprotective Effects :

Organic Synthesis

-

Building Block for Complex Molecules :

- This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various functional group modifications through oxidation and reduction reactions, enabling the synthesis of more complex pharmaceutical agents.

- Ligand in Coordination Chemistry :

Material Science

-

Development of New Polymers :

- Due to its unique structural characteristics, the compound is being explored for use in creating novel polymer materials with specific mechanical and thermal properties. Preliminary studies suggest that incorporating this compound into polymer matrices can enhance their durability and resistance to environmental degradation .

-

Catalysts for Chemical Reactions :

- The compound's ability to act as a ligand has implications in industrial catalysis, particularly in processes requiring selective oxidation or reduction reactions. Its efficiency as a catalyst has been demonstrated in various synthetic pathways, potentially leading to more sustainable manufacturing processes .

Case Studies

Mechanism of Action

The mechanism by which this compound exerts its effects is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the tetrahydroisoquinoline core can fit into hydrophobic pockets of proteins, modulating their activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor signaling.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations and Molecular Properties

Table 1: Key Structural Features and Molecular Data

Key Observations :

- Fluorinated derivatives like RM273 exhibit higher brain penetration due to fluorine’s electronegativity and lipophilicity , whereas the target compound’s methyl groups may limit blood-brain barrier permeability.

P-Glycoprotein (P-gp) Inhibition

THIQ derivatives with electron-donating groups (e.g., 6,7-dimethoxy) demonstrate potent P-gp inhibition, critical for overcoming multidrug resistance (MDR) . The target compound’s 1-methylpyrazole (moderate electron-withdrawing effect) and 2-methylbenzoyl substituents may reduce P-gp affinity compared to dimethoxy analogues.

5-HT1A Receptor Binding

Crystal structures of THIQ derivatives (e.g., ) reveal that semi-chair conformations of the THIQ ring and hydrogen-bonding networks (e.g., N11-H11-O1w = 2.691 Å) stabilize interactions with 5-HT1A receptors . The target compound’s 2-methylbenzoyl group may disrupt such hydrogen bonds, altering receptor affinity.

σ2 Receptor Imaging

RM273’s fluorinated azaindole subunit enables high σ2 receptor selectivity and positron emission tomography (PET) imaging utility . The target compound’s lack of fluorine and differing aromatic systems likely precludes similar applications.

Crystallographic and Conformational Analysis

- The THIQ core in analogues adopts a semi-chair conformation, with substituents influencing spatial orientation. For example, the cyclohexanecarboxamido derivative in exhibits a six-atom spacer in a cis-cis-cis-cis conformation, stabilized by hydrogen bonds (e.g., d(N5-H5A-Cl) = 3.265 Å) .

- SHELX software () is widely used for refining such structures, emphasizing the importance of crystallographic data in understanding structure-activity relationships .

Biological Activity

The compound 4-(1-methyl-1H-pyrazol-4-yl)-2-(2-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline is a novel derivative of tetrahydroisoquinoline (THIQ), a class known for its diverse biological activities. This article explores the biological activity of this specific compound, emphasizing its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 284.37 g/mol. The structure consists of a tetrahydroisoquinoline core substituted with a pyrazole and a methylbenzoyl group, which are crucial for its biological activity.

Anticancer Activity

Recent studies have indicated that THIQ derivatives exhibit significant anticancer properties. The compound has shown promising results in various cancer cell lines:

- Cytotoxicity : The MTT assay indicates that the compound exhibits stronger cytotoxic effects compared to standard chemotherapeutics like cisplatin in breast cancer cell lines (MCF-7 and MDA-MB-231) .

- Mechanism of Action : The compound induces apoptosis through activation of caspases 3, 8, and 9, which are critical for programmed cell death .

Enzyme Inhibition

The compound's structural components suggest potential enzyme inhibition capabilities:

- Alpha-Amylase Inhibition : Similar THIQ derivatives have been evaluated for alpha-amylase inhibition, showing that modifications in the lateral chains can enhance or diminish activity. Although specific data on this compound's activity is limited, related compounds have demonstrated significant inhibition compared to acarbose .

Structure-Activity Relationship (SAR)

The biological activity of THIQ derivatives is closely related to their structural features. Key observations include:

- Substituent Effects : Electron-withdrawing groups tend to enhance potency. The presence of pyrazole moieties has been associated with increased anticancer activity .

- Flexibility and Conformation : The spatial arrangement of substituents affects binding affinity to biological targets. For instance, rigid structures often lead to enhanced interaction with enzymes or receptors .

Case Studies and Research Findings

Several studies have investigated the biological implications of THIQ analogs:

- Antimicrobial Activity : THIQ derivatives have shown efficacy against various pathogens, including fungi and bacteria. The incorporation of pyrazole has been linked to enhanced antifungal properties against strains like Aspergillus niger .

- Neuroprotective Effects : Some THIQ compounds exhibit neuroprotective effects in models of neurodegenerative diseases. Their ability to cross the blood-brain barrier makes them candidates for further exploration in treating conditions like Alzheimer's disease .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.